Ledipasvir chemical structure and properties
Ledipasvir chemical structure and properties
An In-Depth Technical Guide to the Chemical Structure and Properties of Ledipasvir
Introduction
Ledipasvir, developed by Gilead Sciences, is a direct-acting antiviral (DAA) agent potent against the Hepatitis C virus (HCV).[1] It is a cornerstone in the treatment of chronic HCV, particularly for genotype 1 infections.[2] Ledipasvir functions as a highly specific inhibitor of the HCV Non-Structural Protein 5A (NS5A), a crucial phosphoprotein in the viral life cycle.[1][3] This document provides a comprehensive technical overview of Ledipasvir's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
Ledipasvir is a complex benzimidazole derivative.[3][4] Its chemical identity is defined by its IUPAC name, molecular formula, and other standard identifiers.
| Identifier | Value |
| IUPAC Name | Methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1S,2S,4R)-3-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3-azabicyclo[2.2.1]heptan-2-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate[1] |
| SMILES String | COC(=O)N--INVALID-LINK--N6C(=O)--INVALID-LINK--OC)C(C)C)[nH]c5c4)ccc2-3)[nH]1">C@HC(C)C[1] |
| Molecular Formula | C49H54F2N8O6[1][3][5] |
| Molecular Weight | 889.00 g/mol [3][5][6] |
| CAS Number | 1256388-51-8[1][5] |
Physicochemical Properties
The physicochemical properties of Ledipasvir influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value |
| pKa | 4.0, 5.0[4] |
| logP | 3.8[4] |
| Solubility | Practically insoluble (< 0.1 mg/mL) at pH 3.0–7.5; slightly soluble (1.1 mg/mL) below pH 2.3.[6][7] Soluble in ethanol up to 25 mM and in DMSO up to 10 mM. |
| Appearance | White to tinted (off-white, tan, yellow, orange, or pink), slightly hygroscopic crystalline solid.[8] |
Mechanism of Action
Ledipasvir's antiviral activity stems from its targeted inhibition of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A).[1][9] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virions.[2][10] While the precise mechanism is not fully elucidated, it is proposed that Ledipasvir binds to NS5A and prevents its hyperphosphorylation, a step critical for viral production.[2][4][11] This disruption of NS5A function effectively halts the viral replication cycle.[10]
Caption: Ledipasvir inhibits the HCV NS5A protein, disrupting viral replication.
Pharmacodynamics
Ledipasvir demonstrates potent antiviral activity against various HCV genotypes, although its efficacy varies. It is most effective against genotypes 1a, 1b, 4a, and 5a.[2]
| HCV Genotype | EC50 (nM) |
| Genotype 1a | 0.010 - 0.013[12] |
| Genotype 1b | 0.0029 - 0.0041[12] |
| Genotype 2a | 21 - 249[12] |
| Genotype 2b | 16 - 530[12] |
| Genotype 3a | 168[12] |
| Genotype 4a | 0.39[12] |
| Genotype 4d | 0.29[12] |
| Genotype 5a | 0.15[12] |
| Genotype 6a | 0.11 - 1.1[12] |
| Genotype 6e | 264[12] |
Pharmacokinetics
The pharmacokinetic profile of Ledipasvir is characterized by oral administration and a long elimination half-life.
| Parameter | Value |
| Bioavailability | 76%[1] |
| Protein Binding | >99%[1] |
| Metabolism | No cytochrome metabolism[1] |
| Elimination Half-life | 47 hours[1] |
| Time to Peak Plasma Concentration (Tmax) | 4.23 ± 2.09 hours[13][14] |
| Peak Plasma Concentration (Cmax) | 183.7 ± 25.6 ng/mL[14] |
| Area Under the Curve (AUC0-t) | 3709 ± 1033 ng/mLh[14] |
| Area Under the Curve (AUC0-∞) | 4201 ± 2345 ng/mLh[14] |
| Route of Elimination | Primarily fecal excretion (~86%)[13] |
Experimental Protocols
Determination of EC50 (50% Effective Concentration)
The potency of Ledipasvir against different HCV genotypes is typically determined using a replicon assay.
Methodology:
-
Cell Culture: Huh-7 cells harboring HCV replicons of the desired genotype are cultured in 96- or 384-well plates.[12]
-
Compound Dilution: Ledipasvir is serially diluted to create a range of concentrations.
-
Treatment: The cultured cells are treated with the various concentrations of Ledipasvir. Control cells receive no drug.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 72 hours).
-
Quantification of Viral Replication: The level of HCV replication is quantified, often using a reporter gene such as luciferase integrated into the replicon. The luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence data is plotted against the drug concentration. A dose-response curve is generated, and the EC50 value is calculated as the concentration of Ledipasvir that inhibits 50% of the viral replication compared to the control.[15]
Caption: Workflow for the determination of Ledipasvir's EC50 using a replicon assay.
Pharmacokinetic Analysis in Human Plasma
The pharmacokinetic parameters of Ledipasvir are determined through clinical studies involving human volunteers.
Methodology:
-
Study Design: A study is conducted with healthy volunteers. A single oral dose of Ledipasvir (often in a combination tablet like Harvoni) is administered.[14]
-
Blood Sampling: Blood samples (e.g., 3.0 mL) are collected into heparinized tubes at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 10, 13, 18, 24 hours post-dose).[14]
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.[14]
-
Sample Extraction: Ledipasvir and an internal standard are extracted from the plasma samples.[16]
-
LC-MS/MS Analysis: The concentration of Ledipasvir in the plasma extracts is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16] The mobile phase could consist of ammonium formate pH 2.8 and acetonitrile (10:90 v/v) with a flow rate of 0.55 mL/min.[16] Detection is done using ESI positive mode.[16]
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using appropriate software.[14]
Conclusion
Ledipasvir is a highly effective and specific inhibitor of the HCV NS5A protein. Its favorable chemical and pharmacokinetic properties have established it as a critical component in the combination therapy for chronic Hepatitis C. The detailed information provided in this guide serves as a valuable resource for professionals engaged in antiviral research and drug development.
References
- 1. Ledipasvir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ledipasvir | 1256388-51-8 [chemicalbook.com]
- 4. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. nbinno.com [nbinno.com]
- 11. Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. alliedacademies.org [alliedacademies.org]
- 15. Statistical strategies for averaging EC50 from multiple dose-response experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
